molecular formula C11H16N2O B1320490 (2-Piperidinopyrid-4-yl)methanol CAS No. 888070-04-0

(2-Piperidinopyrid-4-yl)methanol

Cat. No. B1320490
M. Wt: 192.26 g/mol
InChI Key: QAQDFPCLEBLUQJ-UHFFFAOYSA-N
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Description

The compound (2-Piperidinopyrid-4-yl)methanol is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride using methylene dichloride as the solvent and triethylamine as the base . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol follows a comparable procedure with different sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized by spectroscopic techniques and X-ray crystallography. The crystallographic studies reveal that the piperidine ring typically adopts a chair conformation, which is a stable configuration for six-membered rings. The geometry around the sulfur atom in the sulfonyl group is distorted tetrahedral .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, indirect electrochemical oxidation of piperidin-4-ones can lead to α-hydroxyketals . This demonstrates the reactivity of the piperidine moiety under electrochemical conditions, which can be harnessed for synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of substituents on the piperidine ring and the type of functional groups attached can significantly alter properties such as solubility, boiling point, and reactivity. The crystallographic data provide insights into the solid-state properties, such as the unit cell parameters and the presence of hydrogen bonding, which can affect the compound's melting point and stability .

Scientific Research Applications

  • Synthesis Techniques : Ágai et al. (2004) developed a convenient, scalable, and environmentally benign method for synthesizing 2- and 4-substituted benzylpiperidines, which include compounds like (2-Piperidinopyrid-4-yl)methanol. This method involves the deoxygenation and heteroaromatic ring saturation of aryl(pyridin-yl)methanols and aryl(pyridin-yl)methanones using a Pd/C catalyst (Ágai et al., 2004).

  • Crystal Structure Analysis : Several studies have focused on the synthesis and crystal structure analysis of compounds structurally related to (2-Piperidinopyrid-4-yl)methanol. For instance, Girish et al. (2008) characterized [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, revealing details about its molecular conformation and crystal class (Girish et al., 2008).

  • Potential Biological Activities : The synthesis and evaluation of diphenyl(sulphonylpiperidin-4-yl)methanol derivatives for their antiproliferative activity have been studied by Prasad et al. (2010). This research explored the potential biological applications of such derivatives in inhibiting cell proliferation in various human cell lines (Prasad et al., 2010).

  • Catalytic Applications : Kamiguchi et al. (2007) investigated the N-alkylation of amines with primary alcohols using halide clusters, where piperidine, a structurally related compound, was used. This study provides insights into the catalytic applications of piperidine derivatives in chemical transformations (Kamiguchi et al., 2007).

  • Theoretical Studies : Theoretical studies have also been conducted, like the application of two-dimensional NMR spectroscopy for studying substituted piperidine derivatives, which is relevant to understanding the molecular structure and dynamics of (2-Piperidinopyrid-4-yl)methanol (Cholli & Pennino, 1988).

Safety And Hazards

“(2-Piperidinopyrid-4-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-piperidin-1-ylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-4-5-12-11(8-10)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQDFPCLEBLUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594595
Record name [2-(Piperidin-1-yl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Piperidinopyrid-4-yl)methanol

CAS RN

888070-04-0
Record name [2-(Piperidin-1-yl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of LAH (5.5 g, 0.145 mol) in dry THF (500 mL) at 0° C. was added methyl 2-piperidin-1-ylisonicotinate (18 g, 0.095 mol) in dry THF (100 mL) under N2 atmosphere. The reaction mixture was stirred at RT for 4 h and quenched with 10% aqueous NaOH solution at −20° C. The solid was filtered off, washed with THF and concentrated. The residue was dissolved in CH2Cl2 (250 mL), washed with water, brine and dried. The solvent was removed under vacuum and the crude was purified by column chromatography over silica gel (CHCl3/MeOH, 9:1) to give (2-piperidin-1-yl pyridin-4-yl)methanol (12 g, 65%). 1H NMR (DMSO-d6) δ 7.98 (d, J=5.2 Hz, 1H), 6.71 (s, 1H), 6.51 (br d, 1H), 5.24 (t, J=5.2 Hz, 1H), 4.41 (d, J=5.2 Hz, 2H), 3.49-3.46 (m, 4H), 1.58-1.50 (m, 6H).
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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